molecular formula C7H8FNO B8517222 1-(2-Fluoroethyl)-4-pyridone

1-(2-Fluoroethyl)-4-pyridone

Cat. No. B8517222
M. Wt: 141.14 g/mol
InChI Key: CGDHCGFJXFSMNM-UHFFFAOYSA-N
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Patent
US04785090

Procedure details

500 mg (5.2 mmol) of 4H-pyran-4-on was dissolved in 5 ml of pyridine, 1.54 g (15.5 mmol) of 2-fluoroethylamine hydrochloride was added, and reacted at 70° C. for 4 hours. The solvent was distilled off under reduced pressure, and the residue was purified by silica gel chromatography (chlroform-methanol (10:1)) to obtain 650 mg of the title compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
2-fluoroethylamine hydrochloride
Quantity
1.54 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1[CH:6]=[CH:5][C:4](=[O:7])[CH:3]=[CH:2]1.Cl.[F:9][CH2:10][CH2:11][NH2:12]>N1C=CC=CC=1>[F:9][CH2:10][CH2:11][N:12]1[CH:6]=[CH:5][C:4](=[O:7])[CH:3]=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
O1C=CC(C=C1)=O
Name
Quantity
5 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
2-fluoroethylamine hydrochloride
Quantity
1.54 g
Type
reactant
Smiles
Cl.FCCN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at 70° C. for 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (chlroform-methanol (10:1))

Outcomes

Product
Name
Type
product
Smiles
FCCN1C=CC(C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 650 mg
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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